molecular formula C17H21N3O2 B2487021 (2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide CAS No. 881560-74-3

(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide

Cat. No.: B2487021
CAS No.: 881560-74-3
M. Wt: 299.374
InChI Key: YOOMMVRKBNRDGZ-OUKQBFOZSA-N
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Description

The compound (2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide is an α,β-unsaturated enamide derivative characterized by its E-configuration across the C=C bond. Key structural features include:

  • Cyano group at the α-position, enhancing electrophilicity and reactivity.
  • Cyclohexyl substituent on the amide nitrogen, contributing to lipophilicity and steric bulk.

This scaffold is of interest in medicinal chemistry due to its resemblance to bioactive acrylamides and acrylates, which are often used as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(2-methoxyanilino)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-10-6-5-9-15(16)19-12-13(11-18)17(21)20-14-7-3-2-4-8-14/h5-6,9-10,12,14,19H,2-4,7-8H2,1H3,(H,20,21)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOMMVRKBNRDGZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=C(C#N)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C(\C#N)/C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-methoxyaniline with an appropriate cyanoacrylate ester under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Biological Activity

(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide is an organic compound with a complex structure that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group, a cyclohexyl group, and a methoxyphenyl group, contributing to its unique chemical properties. Its IUPAC name is (E)-2-cyano-N-cyclohexyl-3-(2-methoxyanilino)prop-2-enamide, with the molecular formula C17H21N3O2C_{17}H_{21}N_{3}O_{2} .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl moiety may engage in aromatic interactions. These interactions can modulate enzyme and receptor activity, leading to various biological effects .

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the cyano and methoxy groups may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .

2. Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects

Research indicates that related compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα. In vitro assays have demonstrated that these compounds can significantly reduce nitrite production in macrophage cultures, suggesting a potential for anti-inflammatory applications .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

StudyFindings
In vitro Assays Demonstrated significant reduction in cytokine production at non-cytotoxic concentrations, indicating anti-inflammatory potential .
In vivo Models Showed that similar compounds reduced edema and leukocyte migration in animal models of inflammation .
Molecular Docking Studies Identified potential interactions with key inflammatory mediators such as LT-A4-H and COX-2, suggesting pathways for therapeutic intervention .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, allowing for comparative analysis of substituent effects, stereochemistry, and functional groups:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Configuration Functional Groups Notable Properties/Applications
(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide (Target) C₁₇H₂₀N₃O₂ Cyclohexyl (amide N), 2-methoxyphenylamino (C3) E Cyano, enamide, methoxy Not reported
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ Ethyl ester (C=O), 4-methoxyphenyl (C3) E Cyano, ester, methoxy Synthetic intermediate for propenamides
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate C₁₆H₁₈N₃O₄ Ethoxyethyl ester (C=O), N-phenyl-carbamoylamino (C3) Z Cyano, carbamate, ethoxy Single-crystal X-ray data reported
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide C₁₈H₁₃F₃N₂O₃ 4-Trifluoromethylphenyl (amide N), 2-hydroxy-3-methoxyphenyl (C3) E Cyano, hydroxyl, trifluoromethyl Enhanced polarity due to -OH group
(E)-2-cyano-N-cyclopentyl-3-(2-propoxyphenyl)prop-2-enamide C₁₈H₂₁N₃O₂ Cyclopentyl (amide N), 2-propoxyphenyl (C3) E Cyano, propoxy Reduced steric bulk vs. cyclohexyl

Key Comparative Insights

Substituent Effects on the Aromatic Ring The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in ’s ester derivative alters electronic and steric profiles. The 2-hydroxy-3-methoxyphenyl substituent in introduces additional hydrogen-bonding capacity, which could enhance solubility or target affinity compared to the target molecule’s purely lipophilic 2-methoxyphenyl group .

Amide vs. Ester Functional Groups

  • The target molecule’s amide linkage (vs. esters in and ) improves metabolic stability, as esters are prone to hydrolysis. This makes the target compound more suitable for prolonged biological activity .

N-Substituent Variations Cyclohexyl (target) vs. 4-Trifluoromethylphenyl () introduces strong electron-withdrawing effects and hydrophobicity, which may enhance binding to aromatic pockets in proteins .

Stereochemical Considerations The E-configuration in the target molecule and ensures a planar, conjugated system, optimizing π-π stacking interactions.

Polarity and Solubility

  • Hydroxyl groups () or ethoxy chains () improve aqueous solubility compared to the target molecule’s methoxy and cyclohexyl groups, which are predominantly lipophilic .

Research Findings and Implications

  • Crystallographic Data : ’s Z-configured carbamate derivative was structurally validated via X-ray diffraction, underscoring the importance of stereochemistry in molecular design .
  • Lumping Strategy Relevance (): Compounds with shared α,β-unsaturated cyano-enamide cores may be grouped for computational or metabolic studies, though substituent-specific effects (e.g., trifluoromethyl in ) necessitate individualized evaluation .

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